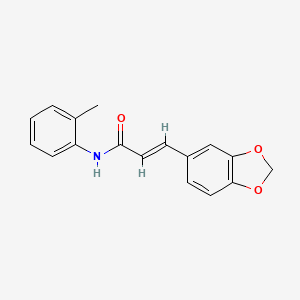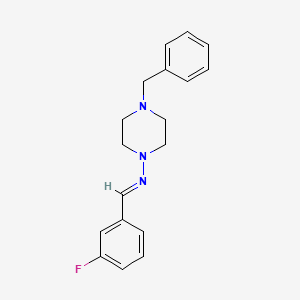![molecular formula C19H15FN2O2 B5545684 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of tetrahydroisoquinoline derivatives, including the target compound, involves advanced organic synthesis techniques. For example, the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential PET ligands showcases the complexity and specificity required in creating these compounds (Gao et al., 2006). The process often involves multistep syntheses, utilizing various starting materials and reaction conditions to achieve the desired structural features and functionalities.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including those containing fluorophenyl and isoxazolyl groups, is characterized by X-ray crystallography and other spectroscopic methods. Studies such as those by Choudhury et al. (2003) investigate weak interactions and the influence of organic fluorine on crystal packing, highlighting the importance of fluorine atoms in determining the overall molecular conformation and intermolecular interactions (Choudhury, Nagarajan, & Row, 2003).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives engage in various chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. For instance, the synthesis of yellow-green emitting fluorophores from benzo[de]isoquinoline-1,3-dione derivatives, as reported by Bojinov and Panova (2007), demonstrates the versatility of these compounds in chemical transformations (Bojinov & Panova, 2007).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their applications and handling. The crystallographic study by Okmanov et al. (2019) provides detailed insights into the physical characteristics of a specific tetrahydroisoquinoline salt, offering valuable information for further applications and studies (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Chemical Properties Analysis
The chemical properties of "1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline" and related derivatives, such as reactivity with different chemical agents, stability under various conditions, and potential for chemical modifications, are fundamental for their use in research and development. The work of Kametani, Fujimoto, & Mizushima (1975) on the formation of benzimidazo[2,1-a]isoquinoline through the reaction of tetrahydroisoquinoline with triethyl phosphite exemplifies the exploration of chemical properties and reactivity patterns of these compounds (Kametani, Fujimoto, & Mizushima, 1975).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study explored the weak interactions in derivatives of 1,2,3,4-tetrahydroisoquinoline, focusing on the influence of organic fluorine in crystal packing. The research provides insight into the molecular conformations and interactions in such compounds, which can be critical for understanding their chemical behavior and potential applications in various fields (Choudhury, Nagarajan, & Row, 2003).
Photophysical Properties and Photostability
Research on novel yellow-green emitting fluorophores, which include derivatives of benzo[de]isoquinoline-1,3-dione, revealed significant insights into their photophysical properties. These compounds show excellent photostability, which could be useful in applications like fluorescent dyes and in understanding the synergism of stabilizer fragments in these molecules (Bojinov & Panova, 2007).
Photocatalytic Applications
A study discussed the visible-light-driven photoredox reaction involving tetrahydroisoquinoline, leading to the efficient synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. This research highlights the potential use of such compounds in photocatalytic applications, particularly in fabricating blue OLED devices due to their strong photoluminescence properties (Wang et al., 2021).
Anticancer Research
Compounds containing a 2-oxoquinoline structure, synthesized through a one-pot three-component method, exhibited promising antitumor activities in vitro. This research suggests potential applications of such compounds in developing new anticancer agents (Fang et al., 2016).
Synthesis and Molecular Docking in Drug Discovery
The synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation for cytotoxicity against cancer cell lines indicates potential applications in drug discovery. The study also includes molecular docking studies, emphasizing the importance of these compounds in understanding drug interactions (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Antimicrobial Evaluation
Research on fluorine-containing quinazolinone and thiazolidinone derivatives demonstrated noteworthy antimicrobial potency against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)18-12-16(21-24-18)19(23)22-11-3-5-13-4-1-2-6-17(13)22/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVGCKWZZRFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)
![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)



![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
